molecular formula C24H22FNO4 B11485148 2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 1-(2-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11485148
M. Wt: 407.4 g/mol
InChI Key: AMZHEQQSTJLJMP-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 2-METHOXYETHYL 1-[(2-FLUOROPHENYL)METHYL]-5-HYDROXY-2-METHYL-1H-BENZO[G]INDOLE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H22FNO4

Molecular Weight

407.4 g/mol

IUPAC Name

2-methoxyethyl 1-[(2-fluorophenyl)methyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C24H22FNO4/c1-15-22(24(28)30-12-11-29-2)19-13-21(27)17-8-4-5-9-18(17)23(19)26(15)14-16-7-3-6-10-20(16)25/h3-10,13,27H,11-12,14H2,1-2H3

InChI Key

AMZHEQQSTJLJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3F)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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